REACTION_CXSMILES
|
O.[NH2:2][NH2:3].C(O)C.[CH3:7][C:8]([C:15]1[S:16][CH:17]=[CH:18][CH:19]=1)([CH3:14])[C:9](OCC)=[O:10].C(OCC)(=O)C>O>[CH3:7][C:8]([C:15]1[S:16][CH:17]=[CH:18][CH:19]=1)([CH3:14])[C:9]([NH:2][NH2:3])=[O:10] |f:0.1|
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
530 mg
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)(C)C=1SC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 70° C. for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
Furthermore, the organic layer washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying over anhydrous sodium sulfate and filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation under reduced pressure
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)NN)(C)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 447 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |